An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene
Audience: Researchers, scientists, and drug development professionals. Prepared by: A Senior Application Scientist
Preamble: Navigating the Frontier of a Novel Chemical Entity
In the landscape of chemical synthesis and drug discovery, we often encounter compounds that, despite their potential as versatile intermediates, remain uncharacterized in the scientific literature. 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is one such molecule. A search of established chemical databases reveals a significant gap in experimental data for this specific structure. This guide, therefore, deviates from a simple reporting of known values. Instead, it serves as a comprehensive methodological and predictive framework.
As a Senior Application Scientist, my objective is to equip you, the research professional, with the foundational knowledge and practical protocols necessary to confidently synthesize, characterize, and utilize this compound. We will proceed by combining predictive methodologies based on chemical first principles with detailed, field-proven experimental workflows. This document is designed not just to inform, but to empower you to generate the very data that is currently absent, ensuring scientific rigor and integrity at every step.
Molecular Identity and Predicted Physicochemical Profile
The structure of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene combines a halogenated aromatic ring with a functionalized sidechain containing both an ether linkage and a reactive alkyl bromide. This unique combination suggests its potential as a building block for introducing a substituted ethyl group in more complex molecular architectures.
Chemical Structure:
-
IUPAC Name: 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene
-
Molecular Formula: C₉H₁₀BrClO
-
Molecular Weight: 249.53 g/mol
Lacking experimental data, we can leverage Quantitative Structure-Property Relationship (QSPR) models and expert analysis based on analogous structures to forecast its core properties.[][2][3] The 1-bromo-2-chlorobenzene core provides a baseline, with the sidechain modulating these characteristics.
Table 1: Predicted Physicochemical Properties of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene
| Property | Predicted Value / Range | Rationale & Expert Insights |
| Physical State | High-boiling liquid or low-melting solid | The relatively high molecular weight and substituted benzene ring suggest it will not be highly volatile. The flexible, non-symmetrical sidechain may inhibit efficient crystal packing, favoring a liquid or low-melting solid state at room temperature. |
| Boiling Point | > 220 °C (at 760 mmHg) | The boiling point of 1-bromo-2-chlorobenzene is ~204 °C. The addition of the C₃H₆OBr sidechain significantly increases the molecular weight and van der Waals forces, leading to a substantially higher boiling point. |
| Density | ~1.5 - 1.6 g/mL | Halogenated aromatic compounds typically have densities greater than water. 1-bromo-2-chlorobenzene has a density of ~1.64 g/mL. The sidechain is less dense than the halogens, likely resulting in a slightly lower overall density. |
| logP (Octanol/Water) | 3.5 - 4.2 | The molecule is predominantly lipophilic due to the dichlorobenzene ring and alkyl chain. The ether oxygen introduces some polarity, but its effect is outweighed by the halogens and hydrocarbon portions. This predicted range suggests high lipophilicity and consequently low aqueous solubility. |
| pKa | Not Ionizable | The molecule lacks acidic or basic functional groups that would ionize under typical aqueous pH conditions (pH 1-14). |
Proposed Synthesis and Structural Verification
A logical and efficient synthesis of the target compound can be envisioned starting from the commercially available 2-chlorostyrene. This pathway leverages a well-established reaction mechanism: the haloetherification of an alkene.
Proposed Two-Step Synthesis:
-
Bromonium Ion Formation: 2-chlorostyrene is treated with a bromine source (e.g., Br₂ or N-Bromosuccinimide). The alkene's π-bond attacks the bromine, forming a cyclic bromonium ion intermediate.
-
Nucleophilic Attack by Methanol: Using methanol as the solvent provides a nucleophile that attacks the three-membered ring. Following Markovnikov's rule, the methanol will attack the more substituted carbon—the benzylic carbon—which can better stabilize the partial positive charge.[4][5] This regioselective opening of the bromonium ion yields the desired 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene.
Caption: Proposed synthetic pathway for the target compound.
Structural Verification Workflow: Upon synthesis, a full suite of spectroscopic analyses is required to confirm the identity and purity of the product.
-
¹H NMR: Expect signals in the aromatic region (7.0-7.5 ppm), a methoxy singlet (~3.3-3.5 ppm), a benzylic proton multiplet, and a diastereotopic two-proton multiplet for the -CH₂Br group.[6][7]
-
¹³C NMR: Aromatic carbons will appear between 120-140 ppm. The methoxy carbon should be around 55-60 ppm, with the two sidechain carbons also appearing in the aliphatic region.
-
Mass Spectrometry (MS): The key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic cluster of peaks at M, M+2, and M+4 will be observed, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Look for C-H stretches from the aromatic ring (>3000 cm⁻¹) and the alkyl chain (<3000 cm⁻¹), C-O stretching for the ether (~1100 cm⁻¹), and C-C in-ring stretches (~1600-1450 cm⁻¹).[6]
Predictive Solubility Analysis
The principle of "like dissolves like" provides a strong basis for predicting the solubility of this molecule.[8] Its structure contains both nonpolar (chlorinated benzene ring) and moderately polar (ether) functionalities.
Table 2: Predicted Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility | Justification |
| Aqueous | Water, PBS (pH 7.4) | Very Low / Insoluble | The large, hydrophobic surface area of the halogenated aromatic ring and the high predicted logP value suggest that the molecule will not be readily solvated by water. |
| Polar Aprotic | DMSO, DMF, THF, Acetone | High | These solvents can engage in dipole-dipole interactions with the C-Cl, C-Br, and C-O bonds and can effectively solvate the entire molecule. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The molecule can act as a hydrogen bond acceptor at the ether oxygen. Solubility is expected to be good, though perhaps slightly less than in polar aprotic solvents. |
| Nonpolar | Hexanes, Toluene | Moderate | While the molecule has polar bonds, its overall character is significantly nonpolar, allowing for favorable van der Waals interactions with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents share structural similarities (C-Cl bonds) and have a polarity that is highly compatible with the solute, leading to excellent solubility. |
Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating systems for determining the key physicochemical properties of a novel compound like 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene.
Protocol 1: Boiling Point Determination via Reflux
This method is chosen based on the prediction that the compound is a high-boiling liquid. It is more accurate than simple distillation for small sample volumes as it minimizes superheating and ensures the thermometer bulb is in equilibrium with the vapor.[9][10]
Objective: To determine the temperature at which the liquid's vapor pressure equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: Assemble a microscale reflux apparatus consisting of a 10 mL round-bottomed flask, a water-cooled condenser fitted vertically, and a heating mantle connected to a variable transformer. Place a small magnetic stir bar in the flask.
-
Sample Introduction: Add approximately 3-5 mL of the purified liquid into the round-bottomed flask. Causality: This volume is sufficient to ensure vapor-liquid equilibrium without excessive material consumption.
-
Thermometer Placement: Suspend a calibrated thermometer through the top of the condenser. The tip of the thermometer bulb must be positioned just below the side arm of the condenser, in the vapor phase above the boiling liquid, not submerged in the liquid itself. Causality: This placement ensures the temperature of the condensing vapor is measured, which represents the true boiling point at that pressure. Submerging it in the liquid can lead to erroneously high readings due to superheating.
-
Heating and Reflux: Begin stirring and gently heat the flask. Increase the temperature until the liquid begins to boil and a "reflux ring" of condensing vapor is visible on the inner wall of the condenser.
-
Equilibrium and Measurement: Continue heating to maintain a steady reflux. Allow the system to equilibrate for 5-10 minutes. The temperature on the thermometer will stabilize; this stable reading is the boiling point.
-
Data Recording: Record the stable temperature and the ambient barometric pressure. The pressure reading is critical, as boiling points are pressure-dependent.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility, crucial for understanding a compound's behavior in biological and environmental systems.[11][12]
Objective: To determine the saturation concentration of the compound in an aqueous buffer at a constant temperature.
Caption: Workflow for thermodynamic solubility determination.
Methodology:
-
Preparation: Add an excess amount of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene to a series of glass vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough material is added so that undissolved compound is clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. Causality: This extended period ensures the dissolution process has reached a thermodynamic steady state, which is the definition of true solubility.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let coarse material settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the sample (e.g., PTFE) to remove any remaining undissolved micro-particles. Causality: This step is critical. Failure to remove all undissolved material is the most common source of erroneously high solubility values.
-
Quantification: Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile). Analyze the filtered aqueous sample and the calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the filtered aqueous sample. This concentration is the equilibrium solubility.
-
Self-Validation: Analyze the remaining solid material from the vial to ensure no degradation or phase change occurred during the experiment. This can be done using techniques like Differential Scanning Calorimetry (DSC) or simple observation of physical state.
Safety and Handling Precautions
As a novel, halogenated organic compound, 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene must be handled with appropriate caution. The following guidelines are based on the known hazards of similar brominated and chlorinated aromatic compounds.[13][14][15]
-
Engineering Controls: All handling of the compound should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.
-
Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a suitable starting point, but compatibility should be verified).
-
Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.
-
Waste Disposal: All waste containing this compound must be disposed of as halogenated organic waste according to institutional and local regulations. Do not mix with non-halogenated waste streams.
Conclusion
While experimental data for 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is not currently available, this guide provides a robust framework for its scientific investigation. Through predictive analysis based on established chemical principles, we have established a likely profile of its physicochemical and solubility properties. More importantly, the detailed, causality-driven protocols herein provide the exact blueprint for researchers to generate high-quality, reliable experimental data. This molecule represents an opportunity for new synthetic applications, and by following the methodologies outlined, researchers can confidently unlock its potential while upholding the highest standards of scientific integrity and safety.
References
-
Hiland, S. (2023). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. Available at: [Link]
-
eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Available at: [Link]
-
ResearchGate. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. Available at: [Link]
-
Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Determination of Boiling Points. Available at: [Link]
-
PMC. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Available at: [Link]
-
Mobley, D. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
University of Calgary. (n.d.). Melting point determination. Available at: [Link]
-
University of Calgary. (n.d.). BOILING POINT DETERMINATION. Available at: [Link]
-
Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available at: [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]
-
SSERC. (n.d.). Melting point determination. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
University of Babylon. (2021). experiment (1) determination of melting points. Available at: [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Bromine Safety. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Available at: [Link]
-
ResearchGate. (2016). SOLUBILITY MEASUREMENTS. Available at: [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
BYJU'S. (n.d.). Synthesis of Halohydrin. Available at: [Link]
-
Chemistry Steps. (n.d.). Halohydrins from Alkenes. Available at: [Link]
-
Chemistry LibreTexts. (2020). 9.10: Formation of Halohydrins. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Halohydrin formation [quimicaorganica.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. dollycorporation.com [dollycorporation.com]
